(2,2-Difluoro-1-phenylcyclopropyl)methanesulfonyl chloride

Metabolic stability Gem-difluorocyclopropane Drug discovery

(2,2-Difluoro-1-phenylcyclopropyl)methanesulfonyl chloride (CAS 2248390-03-4) is a gem-difluorinated cyclopropane methanesulfonyl chloride building block with molecular formula C₁₀H₉ClF₂O₂S and molecular weight 266.69 g/mol. The compound features a reactive sulfonyl chloride group (-SO₂Cl) for nucleophilic derivatization into sulfonamides and sulfonate esters, combined with a 1-phenyl-2,2-difluorocyclopropane scaffold that introduces the metabolically and conformationally distinct gem-difluorocyclopropane (gem-DFCP) motif.

Molecular Formula C10H9ClF2O2S
Molecular Weight 266.69
CAS No. 2248390-03-4
Cat. No. B3010284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Difluoro-1-phenylcyclopropyl)methanesulfonyl chloride
CAS2248390-03-4
Molecular FormulaC10H9ClF2O2S
Molecular Weight266.69
Structural Identifiers
SMILESC1C(C1(F)F)(CS(=O)(=O)Cl)C2=CC=CC=C2
InChIInChI=1S/C10H9ClF2O2S/c11-16(14,15)7-9(6-10(9,12)13)8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyXHFCIUPNPVQWGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2,2-Difluoro-1-phenylcyclopropyl)methanesulfonyl chloride CAS 2248390-03-4: Core Structural and Physicochemical Profile for Procurement Evaluation


(2,2-Difluoro-1-phenylcyclopropyl)methanesulfonyl chloride (CAS 2248390-03-4) is a gem-difluorinated cyclopropane methanesulfonyl chloride building block with molecular formula C₁₀H₉ClF₂O₂S and molecular weight 266.69 g/mol . The compound features a reactive sulfonyl chloride group (-SO₂Cl) for nucleophilic derivatization into sulfonamides and sulfonate esters, combined with a 1-phenyl-2,2-difluorocyclopropane scaffold that introduces the metabolically and conformationally distinct gem-difluorocyclopropane (gem-DFCP) motif [1]. This combination of electrophilic reactivity and fluorinated cyclopropane architecture positions it as a specialized intermediate for medicinal chemistry and agrochemical discovery programs.

Why Procurement of (2,2-Difluoro-1-phenylcyclopropyl)methanesulfonyl chloride Cannot Be Satisfied by Generic In-Class Alternates


The gem-difluorocyclopropane (gem-DFCP) motif is not a simple inert scaffold but actively modulates the physicochemical properties and metabolic fate of derived compounds in ways that are non-transferable across analogs. Replacing (2,2-difluoro-1-phenylcyclopropyl)methanesulfonyl chloride with a non-fluorinated phenylcyclopropyl analog eliminates the electron-withdrawing and steric effects of the geminal fluorine atoms, which have been shown to significantly alter lipophilicity (LogP) and metabolic stability in comparative studies of functionalized gem-difluorinated versus non-fluorinated cycloalkanes [1]. Similarly, substituting the 1-phenyl group with a 1-methyl group (e.g., CAS 1955548-58-9) changes the steric and electronic environment at the quaternary cyclopropane carbon, affecting both the reactivity of the sulfonyl chloride and the downstream binding properties of elaborated products. The combined phenyl + gem-difluoro substitution pattern is accessible only through this specific building block; no generic alternate replicates this precise vector set for SAR exploration.

Quantitative Differentiation Evidence for (2,2-Difluoro-1-phenylcyclopropyl)methanesulfonyl chloride Versus Closest Structural Analogs


Gem-Difluorocyclopropane Metabolic Stability Advantage Over Non-Fluorinated Cyclopropane Analogs

In a systematic comparative study of functionalized gem-difluorinated cycloalkanes versus their non-fluorinated and acyclic counterparts, gem-difluorination was found to either not affect or slightly improve the metabolic stability of the corresponding model derivatives [1]. This class-level finding supports the expectation that (2,2-difluoro-1-phenylcyclopropyl)methanesulfonyl chloride, when elaborated into sulfonamide or sulfonate ester derivatives, will confer superior metabolic stability compared to products derived from the non-fluorinated analog (1-phenylcyclopropyl)methanesulfonyl chloride (CAS 1506287-43-9).

Metabolic stability Gem-difluorocyclopropane Drug discovery

Lipophilicity Modulation by Gem-Difluorocyclopropane: LogP Shift Versus Non-Fluorinated and Acyclic Analogs

The same comparative physicochemical study demonstrated that lipophilicity (LogP) of gem-difluorocyclopropane derivatives follows complex trends affected by fluorine atom position, ring size, and functional group identity, with significant differences observed between cyclic and acyclic series [1]. This indicates that the gem-difluoro substitution in (2,2-difluoro-1-phenylcyclopropyl)methanesulfonyl chloride is not a passive LogP modulator — it produces quantifiably distinct lipophilicity relative to both non-fluorinated cyclopropane analogs (CAS 1506287-43-9) and acyclic β,β-difluoro alternatives, making it a non-interchangeable building block for logD optimization in SAR campaigns.

Lipophilicity LogP Gem-difluorocyclopropane Drug design

Oxidative Stability of Gem-Difluorocyclopropane in Graphene Oxide-Catalyzed Heterocycle Synthesis

The 2,2-difluoro-1-phenylcyclopropyl scaffold was demonstrated to withstand oxidative reaction conditions in a graphene oxide (GO)-catalyzed synthesis of 5-(2,2-difluoro-1-phenylcyclopropyl)-N-substituted-1,3,4-oxadiazol-2-amines, with the GO catalyst maintaining activity through five recycles without considerable loss and reactions proceeding to good to excellent yields [1]. This establishes that the gem-difluorocyclopropane ring remains intact under oxidative, ultrasonic, and ionic liquid conditions that could potentially degrade non-fluorinated or mono-fluorinated cyclopropane analogs through ring-opening pathways.

Oxidative stability Gem-difluorocyclopropane Heterocycle synthesis Graphene oxide

Procurement-Relevant Application Scenarios for (2,2-Difluoro-1-phenylcyclopropyl)methanesulfonyl chloride


Synthesis of Metabolically Stabilized Sulfonamide Kinase Inhibitors

The sulfonyl chloride group enables direct coupling with amine-containing kinase hinge-binders to generate sulfonamide linkages, while the gem-difluorocyclopropane motif provides documented metabolic stability advantages over non-fluorinated cyclopropane analogs [1]. This combination is particularly valuable for Type II kinase inhibitors where the phenyl group contributes hydrophobic ATP-pocket interactions and the fluorines protect the cyclopropane from CYP450-mediated oxidation.

Lipophilicity-Fine-Tuned CNS-Penetrant Candidates

The distinct LogP contribution of the gem-difluorocyclopropane ring, which differs significantly from both non-fluorinated cyclopropanes and acyclic fluorinated isosteres [1], makes this building block essential for achieving specific lipophilicity windows required for blood-brain barrier penetration. Procurement of the non-fluorinated analog (CAS 1506287-43-9) would produce a divergent LogP profile incompatible with CNS multiparameter optimization (MPO) scoring.

Oxadiazole and Heterocycle-Focused Library Synthesis

As demonstrated in the GO-catalyzed synthesis of 5-(2,2-difluoro-1-phenylcyclopropyl)-1,3,4-oxadiazol-2-amines [2], the 2,2-difluoro-1-phenylcyclopropyl scaffold survives oxidative heterocycle-forming conditions with good to excellent yields. This building block is therefore suited for diversity-oriented synthesis of fluorinated heterocycle libraries where cyclopropane ring integrity must be maintained through multi-step sequences.

Agrochemical Lead Optimization Requiring Oxidative Stability

The gem-difluorocyclopropane motif has established precedent in insecticidal and acaricidal compounds, where metabolic and environmental stability are critical performance parameters. The demonstrated robustness of the 2,2-difluoro-1-phenylcyclopropyl scaffold under oxidative conditions [2] supports its selection over non-fluorinated cyclopropane sulfonyl chlorides for generating sulfonamide and sulfonate ester agrochemical candidates with extended field half-lives.

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